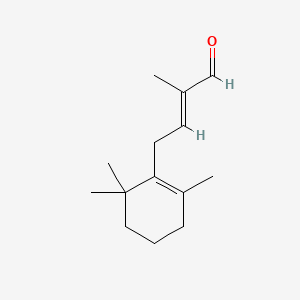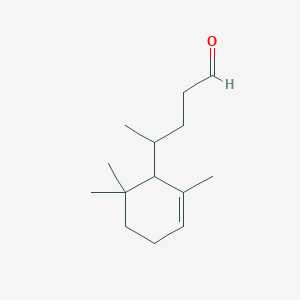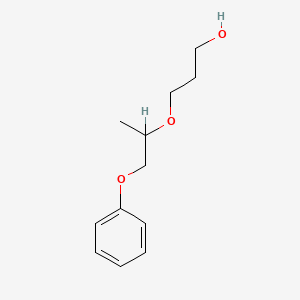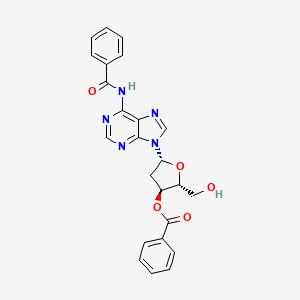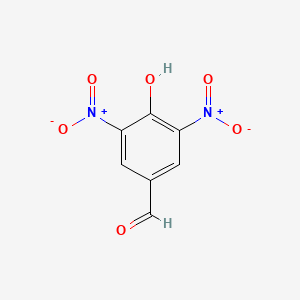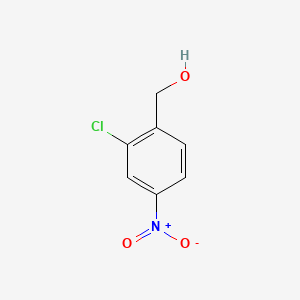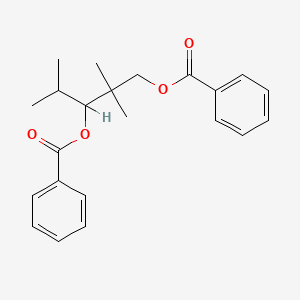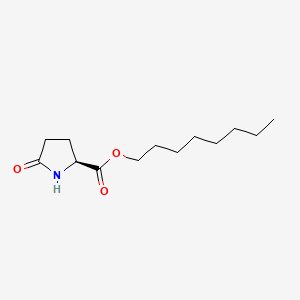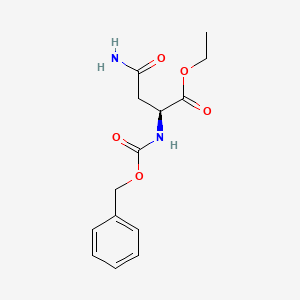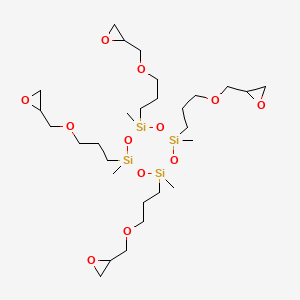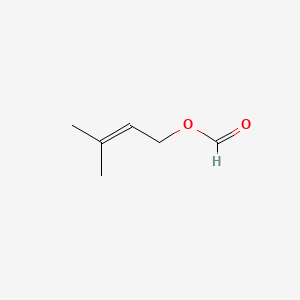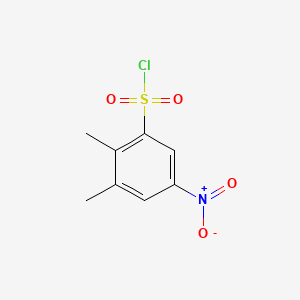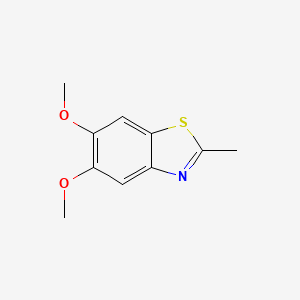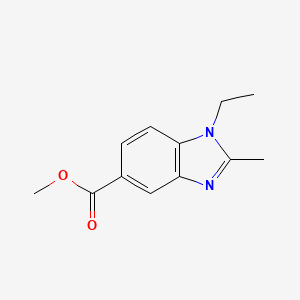
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 306278-47-7 . Its molecular weight is 218.26 . The IUPAC name for this compound is methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” is 1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” has a molecular weight of 218.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have access to.
Wissenschaftliche Forschungsanwendungen
-
Fungicides
- Field : Agriculture
- Application : Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are used to prevent and control various plant diseases caused by fungi .
- Methods : The fungicides are applied to crops to control fungal diseases .
- Results : They have been found to be highly effective in controlling a wide range of fungal diseases .
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Some benzimidazole derivatives have been synthesized and screened against a series of reference strains of bacteria and fungi of medical relevance .
- Methods : The antimicrobial activity of the compounds depends on the substituents attached to the bicyclic heterocycle .
- Results : Some compounds displayed antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the widely-used drug ciprofloxacin .
-
Anticancer Agents
- Field : Oncology
- Application : Some benzimidazole derivatives have shown promising results in anticancer screening .
- Methods : The anticancer activity of the compounds depends on the substituents attached to the benzimidazole ring .
- Results : For instance, 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester showed more potency than UK-1 in A-549 and HeLa cell lines .
-
Antiparasitic Agents
- Field : Parasitology
- Application : Benzimidazole compounds have been found to be effective in the treatment of parasitic diseases .
- Methods : The antiparasitic activity of the compounds depends on the substituents attached to the benzimidazole ring .
- Results : The discovery of thiabendazole spurred chemists around the world to design, synthesize and screen thousands of benzimidazoles for anthelmintic activity .
-
Antiviral Agents
- Field : Virology
- Application : Benzimidazole derivatives have been found to exhibit antiviral properties .
- Methods : The antiviral activity of these compounds is often related to the inhibition of viral replication .
- Results : Some benzimidazole derivatives have shown promising results against a variety of viruses .
-
Antihypertensive Agents
- Field : Cardiology
- Application : Certain benzimidazole derivatives have been used as antihypertensive agents .
- Methods : These compounds work by relaxing blood vessels, reducing the amount of water reabsorbed by the kidneys, or decreasing the rate and force of heart contractions .
- Results : These effects lower blood pressure and reduce the workload on the heart .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIRVRIUQJCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351406 | |
| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
CAS RN |
306278-47-7 | |
| Record name | Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306278-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

